molecular formula C7H9ClN2O3S B1426844 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1339213-79-4

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1426844
CAS No.: 1339213-79-4
M. Wt: 236.68 g/mol
InChI Key: OVUMLXDIGACVNZ-UHFFFAOYSA-N
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Description

The compound is a sulfonyl chloride derivative of a pyrazole ring with an oxolane (tetrahydrofuran) substituent . Sulfonyl chlorides are reactive compounds often used in organic synthesis, and pyrazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The compound likely contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has an oxolane ring, which is a five-membered ring containing one oxygen atom .


Chemical Reactions Analysis

Sulfonyl chlorides are typically very reactive and can undergo a variety of reactions, including substitution reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Similar compounds are often solids at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride has been employed in the synthesis of heterocyclic sulfonyl chlorides, demonstrating its versatility in forming new heterocyclic systems. This reactivity showcases the compound's role in generating novel molecular structures (Kornienko et al., 2014).

Catalytic Applications

  • Innovative ionic liquids such as 1-sulfopyridinium chloride have been synthesized and characterized, highlighting their effectiveness as homogeneous and reusable catalysts for chemical synthesis, representing a potential application area for related sulfonyl chloride compounds (Moosavi-Zare et al., 2013).

Medicinal Chemistry and Drug Synthesis

  • In medicinal chemistry, a sulfur-functionalized aminoacrolein derivative, related to sulfonyl chloride compounds, has been used for the efficient synthesis of heterocyclic sulfonyl chlorides, demonstrating the utility of such compounds in the development of new medications (Tucker, Chenard, & Young, 2015).

Computational Chemistry

  • The sulfonylation of heterocyclic compounds has also been subject to computational study, offering insights into the molecular structure, electrostatic potential, and orbital analysis of the synthesized compounds. This sheds light on the theoretical underpinnings of reactions involving sulfonyl chloride derivatives (Shen et al., 2014).

Chemical Synthesis and Characterization

  • The synthesis of sulfonamide derivatives of heterocyclic compounds, including pyrazole-based structures, highlights the significance of sulfonyl chloride derivatives in generating biologically active compounds with potential pharmaceutical applications (Komshina et al., 2020).

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns and eye damage . Proper safety measures should be taken when handling them.

Future Directions

The potential applications and future directions would depend on the specific properties and reactivity of the compound. It could potentially be used in the synthesis of other organic compounds .

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUMLXDIGACVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339213-79-4
Record name 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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